N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]propanehydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]propanehydrazide is a complex organic compound characterized by its unique structure, which includes both phenolic and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]propanehydrazide typically involves the condensation of 2,4-dihydroxybenzaldehyde with 3,5-dihydroxy-1,2,4-triazine-6-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]propanehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antioxidant and antimicrobial activities due to the presence of phenolic groups.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]propanehydrazide involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death.
Therapeutic Effects: In cancer treatment, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: A precursor in the synthesis of the target compound, known for its antioxidant properties.
3,5-Dihydroxy-1,2,4-triazine: Another precursor, used in various chemical syntheses and known for its biological activities.
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]propanehydrazide is unique due to its combined structural features of phenolic and triazine moieties, which confer a wide range of chemical reactivity and biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O5/c1-6(15-10-12(23)16-13(24)19-17-10)11(22)18-14-5-7-2-3-8(20)4-9(7)21/h2-6,20-21H,1H3,(H,15,17)(H,18,22)(H2,16,19,23,24)/b14-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMXPHBLLSVEKN-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)O)O)NC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)O)O)NC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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